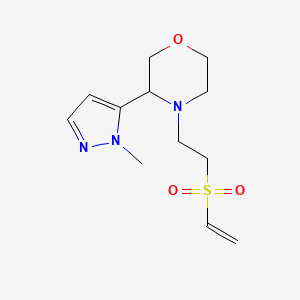![molecular formula C25H17ClO7 B2664667 Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate CAS No. 637750-95-9](/img/new.no-structure.jpg)
Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromenone core, which is a fused ring system containing both benzene and pyrone rings. The compound also features a chlorophenyl group and a benzoate ester, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where 4-chlorophenylacetic acid reacts with the chromenone intermediate.
Esterification: The final step involves the esterification of the hydroxyl group with methyl 4-hydroxybenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate can be compared with other chromenone derivatives, such as:
Coumarin: A simpler chromenone derivative with known anticoagulant properties.
Flavonoids: A class of compounds with a similar chromenone core, known for their antioxidant and anti-inflammatory activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
637750-95-9 |
|---|---|
Molecular Formula |
C25H17ClO7 |
Molecular Weight |
464.85 |
IUPAC Name |
methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate |
InChI |
InChI=1S/C25H17ClO7/c1-30-25(29)16-4-8-18(9-5-16)33-23-14-32-22-12-19(10-11-20(22)24(23)28)31-13-21(27)15-2-6-17(26)7-3-15/h2-12,14H,13H2,1H3 |
InChI Key |
KANVWNCXZPOSGW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


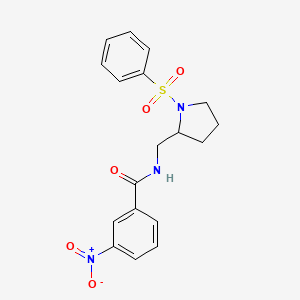
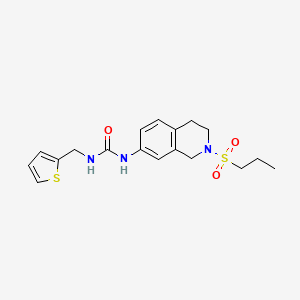
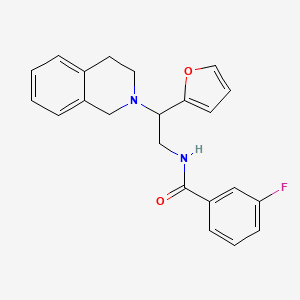
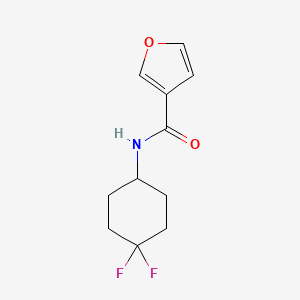
![N-(2,3-dihydro-1H-inden-5-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2664590.png)
![9-(3-chlorophenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2664594.png)
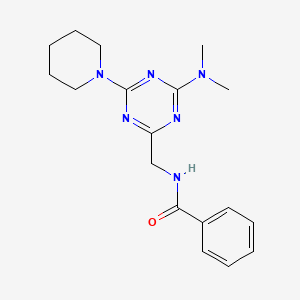
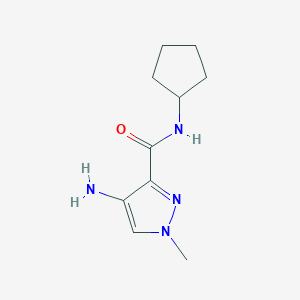
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide](/img/structure/B2664600.png)
![Benzo[d]thiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2664601.png)
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide](/img/structure/B2664602.png)
![4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide](/img/structure/B2664605.png)
![1-allyl-2-[(3-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2664606.png)
